Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate
Description
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate (CAS: 1081523-75-2) is a multifunctional compound featuring a tertiary amine group and an ester moiety. It is synthesized via a two-step process:
Step 1: Ethyl 2-cyano-3-ethoxypropenoate reacts with ethyl glycinate hydrochloride in ethanol to yield ethyl N-(2-cyano-2-ethoxycarbonylethenyl)glycinate (80% yield) .
Step 2: The intermediate is treated with N,N-dimethylformamide diethyl acetal (DMFDEA) in acetonitrile, producing the final compound in 47% yield .
Properties
IUPAC Name |
ethyl 3-[2-(dimethylamino)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)5-6-10-7-8-11(2)3/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVHTVXSROJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-bromopropanoate with 2-(dimethylamino)ethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound belongs to a class of ethyl propanoate derivatives with aminoalkyl substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties
Reactivity and Functional Performance
- Ethyl 4-(dimethylamino)benzoate: Exhibits superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of monomer conversion (72% vs. 58%) and better mechanical properties .
- This compound: Reactivity is tailored for heterocycle synthesis. The dimethylaminoethylamino group facilitates nucleophilic substitution and cyclization reactions .
Key Differences and Advantages
Substituent Effects: The dimethylaminoethylamino group in the target compound enhances solubility in polar solvents, unlike aromatic analogs like Ethyl 4-(dimethylamino)benzoate . Pyridinyl substituents (e.g., Ethyl 3-(pyridin-2-ylamino)propanoate) introduce π-π stacking interactions, improving binding in drug-receptor complexes .
Thermal Stability: Derivatives like Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate exhibit lower melting points (82–84°C) compared to rigid heterocyclic products (>270°C) derived from the target compound .
Deprotection Efficiency :
- Hydrazine-mediated deprotection of the target compound is quantitative and selective, unlike acid/base methods required for other esters .
Biological Activity
Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate, a compound featuring an indole structure, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 249.31 g/mol. Its structure includes an indole core with a dimethylaminoethyl substituent and a propanoate ester, which contribute to its solubility and biological interactions.
Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors and metabolic enzymes. The compound's ability to bind to these targets suggests potential roles in modulating neurotransmitter release and influencing metabolic pathways.
- Neurotransmitter Interaction : The compound is believed to affect serotonin and dopamine receptor activity, which may have implications for mood regulation and neuropsychiatric disorders.
- Enzymatic Modulation : Studies have shown that this compound can inhibit specific enzymes involved in inflammatory processes, indicating potential anti-inflammatory properties.
Pharmacological Studies
- Anti-Inflammatory Effects : In vitro studies demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting its potential as an anti-inflammatory agent.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.
Case Study 1: Anti-Inflammatory Activity
A study conducted on human lung fibroblasts treated with this compound showed a reduction in IL-6 and TNF-alpha levels by approximately 50% compared to untreated controls. This suggests a strong anti-inflammatory effect that could be harnessed in treating chronic inflammatory diseases.
Case Study 2: Anticancer Efficacy
In a preliminary animal model study, administration of this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H19N3O2 | Indole derivative with anti-inflammatory and anticancer properties |
| 3-[2-(dimethylamino)ethyl]-1H-indol-4-ol | C13H18N2O | Similar structure but lacks the propanoate group, showing reduced solubility |
| Zolmitriptan Related Compound B | C13H17N3O | Shares dimethylamino group; primarily studied for migraine treatment |
Q & A
Basic: What are the common synthetic routes for Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate, and what key reaction parameters influence yield and purity?
Answer:
The compound is typically synthesized via Buchwald-Hartwig amination, which involves coupling a brominated precursor with a secondary amine. Key parameters include:
- Catalyst system : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos or BINAP are critical for efficient coupling .
- Solvent and temperature : Polar aprotic solvents (e.g., toluene or DMF) at 80–110°C optimize reaction rates while minimizing side reactions.
- Base selection : Strong bases (e.g., Cs₂CO₃) facilitate deprotonation of the amine nucleophile. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended to isolate the product .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for Buchwald-Hartwig amination during synthesis?
Answer:
Contradictions often arise from ligand-catalyst mismatches or solvent/base interactions. Systematic approaches include:
- High-throughput screening : Test diverse ligand-catalyst combinations (e.g., Pd(dba)₂ with BrettPhos) under standardized conditions .
- Kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps or byproduct formation.
- Computational modeling : Use DFT calculations to predict ligand electronic effects on transition states. Cross-validate results with experimental yields .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the ethyl ester triplet (~1.2 ppm for CH₃, ~4.1 ppm for OCH₂), dimethylamino protons (~2.2–2.5 ppm), and propanoate backbone resonances .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 231.2) and fragmentation patterns to validate the amine and ester groups .
Advanced: What strategies are recommended for analyzing unexpected byproducts during synthesis?
Answer:
- LC-MS/MS : Identify byproducts via fragmentation patterns and isotopic labeling.
- Mechanistic probing : Introduce radical scavengers (e.g., TEMPO) to test for unintended radical pathways.
- X-ray crystallography : Resolve structural ambiguities in persistent impurities, especially stereoisomers .
Basic: How can the stability of this compound under various storage conditions be systematically evaluated?
Answer:
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor decomposition via HPLC at intervals (e.g., 0, 7, 14 days) .
- Stabilizers : Test antioxidants (e.g., BHT) in inert atmospheres (N₂) to prolong shelf life.
Advanced: What in vitro models are suitable for assessing the compound’s bioactivity, and how can conflicting results across studies be addressed?
Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterase studies) with negative controls (e.g., donepezil) .
- Dose-response normalization : Replicate studies across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type-specific effects. Address contradictions by standardizing assay protocols (e.g., ATP levels for viability controls) .
Basic: What are the typical purification challenges encountered with this compound, and what chromatographic methods are optimal?
Answer:
- Challenge : Co-elution of polar byproducts (e.g., unreacted amines).
- Solution : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or ion-exchange chromatography for high-purity isolation (>98%) .
Advanced: How can computational modeling aid in understanding the compound’s interaction with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
